

solid-phase synthesis using oxazepan-5-one templates

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Compound of Interest

Compound Name: 3-methyl-1,4-oxazepan-5-one

CAS No.: 1224374-23-5

Cat. No.: B6259042

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Application Note: High-Throughput Solid-Phase Synthesis of 1,4-Oxazepan-5-one Libraries

Executive Summary & Strategic Analysis

The 1,4-oxazepan-5-one scaffold represents a privileged class of seven-membered heterocycles, structurally distinct from their six-membered morpholinone counterparts.^[1] These scaffolds serve as critical peptidomimetics, particularly in the design of protease inhibitors and conformational constraints for beta-turn mimics.^[1]

Unlike 1,4-benzodiazepines, the synthesis of 1,4-oxazepan-5-ones on solid support presents unique kinetic challenges due to the entropic penalty associated with closing a seven-membered ring.^[1] Standard cyclization protocols often fail or lead to dimerization.^[1]

This Application Note details a robust, self-validating protocol utilizing Fmoc-Serine/Threonine templates coupled with 3-halopropionyl linkers.^[1] This strategy leverages the "Thorpe-Ingold" effect where possible and utilizes Finkelstein conditions to accelerate the difficult intramolecular O-alkylation.^[1]

Key Advantages of This Protocol:

- Modularity: Uses commercially available Fmoc-amino acids and acid chlorides.[1]
- Stereocontrol: Retains the chirality of the starting amino acid.[1]
- Safety: Avoids the use of highly toxic solution-phase cyclization reagents.[1]

Mechanistic Pathway & Logic

The synthesis relies on the construction of a linear precursor on-resin, followed by a base-mediated intramolecular nucleophilic substitution.[1]

The Pathway:

- Anchoring: Fmoc-Ser(tBu)-OH is anchored to Rink Amide resin (providing a C-terminal amide upon cleavage).[1]
- Deprotection: Removal of the Fmoc group and the tBu side-chain protection.
- N-Acylation: Reaction of the free amine with 3-chloropropionyl chloride (or 3-bromopropionyl chloride).[1]
- Cyclization (The Critical Step): The hydroxyl group of the Serine side chain attacks the alkyl halide.[1] This step determines the yield.[1][2] We utilize KI (Potassium Iodide) to generate a transient, more reactive iodide species (Finkelstein reaction) to drive the 7-membered ring closure.[1]

Caption: Step-wise synthetic workflow for 1,4-oxazepan-5-one formation via modified Finkelstein conditions.

Experimental Protocols

Materials Required

Reagent	Grade/Spec	Purpose
Rink Amide MBHA Resin	0.5–0.7 mmol/g	Solid support for amide C-terminus.[1]
Fmoc-Ser(tBu)-OH	>99% HPLC	Chiral template providing N and O atoms.[1]
3-Chloropropionyl Chloride	Synthesis Grade	Linker providing the carbonyl and alkyl halide.[1]
Sodium Iodide (NaI)	Anhydrous	Catalyst for Finkelstein halogen exchange.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)	Reagent Grade	Non-nucleophilic base for cyclization.[1]
DMF / DCM	Anhydrous	Solvents.[1]

Protocol A: Resin Loading & Linear Precursor Synthesis

Objective: To synthesize the linear N-(3-chloropropionyl)-serine intermediate.

- Resin Swelling: Place 500 mg of Rink Amide resin in a fritted syringe. Swell in DCM (5 mL) for 30 min. Drain.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (5 mL) for 5 min, drain, then repeat for 15 min. Wash with DMF (3x), DCM (3x), DMF (3x).[1]
- Amino Acid Coupling:
 - Dissolve Fmoc-Ser(tBu)-OH (4 eq) and HBTU (3.9 eq) in DMF.[1]
 - Add DIPEA (8 eq).[1] Activate for 2 min.
 - Add to resin.[1][3][4] Shake for 2 hours at Room Temperature (RT).
 - QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).[1]

- Side-Chain Deprotection (On-Resin):
 - Note: Standard Fmoc-Ser(tBu) requires acid to remove tBu.[1] However, we need the Fmoc group ON and tBu OFF.
 - Alternative Strategy: Use Fmoc-Ser(Trt)-OH (Trityl) which can be removed with mild acid (1% TFA in DCM) without cleaving the resin linker (if Rink Amide is used, it is relatively stable to 1% TFA).[1]
 - Step: Wash resin with 1% TFA/DCM (10 x 2 min) until Trityl is removed (yellow color fades).[1] Wash extensively with DCM and DMF.[1]
- N-Fmoc Removal: Treat with 20% Piperidine/DMF as in Step 2.
- Acylation (Linker Attachment):
 - Suspend resin in anhydrous DCM (5 mL).
 - Add DIPEA (5 eq).[1]
 - Dropwise add 3-Chloropropionyl chloride (3 eq) at 0°C (ice bath for syringe).[1]
 - Shake for 1 hour at RT.
 - QC Check: Kaiser Test should be negative.[1]

Protocol B: Cyclization (The "Finkelstein" Method)

Objective: To close the 7-membered ring via intramolecular O-alkylation.[1]

- Preparation: Wash resin with anhydrous DMF (5x) to remove all traces of water (critical).[1]
- Reaction Cocktail: Prepare a solution of NaI (5 eq) and DBU (5 eq) in anhydrous DMF (5 mL).
 - Why NaI? Converts the alkyl chloride to a highly reactive alkyl iodide in situ.[1]
 - Why DBU? Deprotonates the Serine hydroxyl group to generate the alkoxide nucleophile.
[1]

- Incubation: Add cocktail to resin. Shake at 60°C for 16–24 hours.
 - Note: 7-membered rings require thermal energy to overcome the entropic barrier.[1]
- Washing: Drain. Wash with DMF (5x), Water (2x) (to remove salts), DMF (3x), DCM (3x).[1]

Protocol C: Cleavage & Isolation

- Cleavage Cocktail: TFA:TIS:H₂O (95:2.5:2.5). Add 5 mL to resin.[1][5]
- Incubation: Shake for 2 hours at RT.
- Isolation: Filter resin.[1][6] Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.[1]
- Analysis: Dissolve in 50:50 Water:Acetonitrile and analyze via LC-MS. Look for [M+H]⁺ corresponding to the cyclized product (Mass = Linear Precursor - HCl).[1]

Quality Control & Troubleshooting

Data Summary Table: Common Issues & Solutions

Observation	Probable Cause	Corrective Action
Mass Spectrum shows +36 Da (HCl adduct) or uncyclized linear chloride.	Incomplete Cyclization.[1]	Re-subject to Protocol B. Increase Temp to 70°C or use Cs2CO3 instead of DBU.
Mass Spectrum shows dimer (2M).	Inter-molecular reaction (Cross-linking).[1]	Reduce Resin Loading. Use 0.2 mmol/g resin to spatially separate reaction sites (Pseudodilution).
Low Yield / Complex mixture.	Beta-elimination of Serine.[1]	Under strong base, Serine can eliminate to Dehydroalanine.[1] Switch base to t-BuOK or reduce reaction time.
Racemization.	High temperature base treatment.[1]	Verify enantiomeric excess (ee) using Chiral HPLC.[1] Use Ag2O (Silver Oxide) as a mild promoter if racemization is high.[1]

Decision Logic for Optimization:

Caption: Diagnostic workflow for analyzing LC-MS data post-cleavage.

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